molecular formula C₁₉H₂₅BN₄O₄ B1147314 Desisobutyl-n-butyl Bortezomib CAS No. 1104011-35-9

Desisobutyl-n-butyl Bortezomib

Cat. No. B1147314
CAS RN: 1104011-35-9
M. Wt: 384.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Bortezomib and its isotopically labeled forms have been synthesized through a multi-step process starting from isobutyryl chloride. Key steps include the formation of isobutyryl boronic acid via the Grignard reaction and the chiral chloride preparation using the Matteson reaction (Li et al., 2007). Another synthesis approach involves the Cu(I)-catalyzed addition of bis(pinacolato)diboron to N-tert-butanesulfinyl aldimines, applied efficiently in synthesizing Bortezomib, highlighting the versatility of methods in generating proteasome inhibitors (Beenen et al., 2008).

Molecular Structure Analysis

The molecular structure of Bortezomib, including its boronic acid group, plays a critical role in its mechanism of action, specifically binding to the proteasome's catalytic sites. The crystal structure analysis of Bortezomib in complex with the yeast 20S proteasome has been determined, providing insights into its specificity and binding mode, enabling the rational design of new derivatives with improved affinities and specificities (Groll et al., 2006).

Chemical Reactions and Properties

Bortezomib's chemical properties are closely related to its boronic acid group, which is essential for proteasome inhibition. Its synthesis involves reactions that highlight the boronic ester's stability and reactivity, critical for its biological activity and therapeutic efficacy (Ashley et al., 2014).

Physical Properties Analysis

While specific physical properties of Desisobutyl-n-butyl Bortezomib are not directly mentioned, the physical properties of Bortezomib-like compounds can be influenced by modifications in their molecular structure. These modifications can affect solubility, stability, and formulation strategies for drug delivery.

Chemical Properties Analysis

Bortezomib's chemical properties, such as its reactivity with the proteasome's catalytic sites, are pivotal for its function as a proteasome inhibitor. Its boronic acid moiety interacts specifically with the proteasome, leading to the inhibition of its activity. Studies on mutations and overexpression of the proteasome subunit beta5 (PSMB5) gene have provided insights into resistance mechanisms against Bortezomib, underscoring the importance of its chemical interaction with the proteasome (Oerlemans et al., 2008).

Scientific Research Applications

  • Combination Therapy in Cancer : Bortezomib has been studied for its synergistic effects with other drugs in cancer therapy. For example, in human multiple myeloma cells, bortezomib combined with histone deacetylase inhibitors resulted in mitochondrial dysfunction and enhanced apoptosis through a reactive oxygen species-dependent mechanism (Pei, Dai, & Grant, 2004).

  • Resistance Mechanisms in Cancer Therapy : Research has been conducted on the molecular basis of bortezomib resistance, including mutations in the proteasome subunit and overexpression of PSMB5 protein, contributing to an understanding of drug-resistance phenomena in multiple myeloma (Oerlemans et al., 2008).

  • Gene Expression Profiling : Studies have used gene expression profiling in clinical trials of bortezomib to develop predictive classifiers of response and survival in multiple myeloma, enhancing the understanding of bortezomib's effects at the genomic level (Mulligan et al., 2006).

  • Histone Deacetylases as Targets : Bortezomib has been shown to specifically target histone deacetylases in multiple myeloma, providing insight into its action mechanisms and suggesting new therapeutic strategies (Kikuchi et al., 2010).

  • Understanding of Anti-cancer Mechanisms : Bortezomib's anticancer mechanisms include upregulation of proapoptotic proteins, inhibition of NFκB, suppression of anti-apoptotic proteins, and induction of ER stress and pro-apoptotic Unfolded Protein Response. This understanding aids in improving clinical outcomes and developing next-generation proteasome inhibitors (Mujtaba & Dou, 2011).

  • Role in Desensitization Therapy : Bortezomib has been studied for its potential in reducing HLA antibody levels in desensitization therapy, particularly relevant in kidney transplantation (Woodle et al., 2015).

  • Therapeutic Use in Autoimmune Diseases : The drug has shown promise in treating autoantibody-mediated diseases like systemic lupus erythematosus and myasthenia gravis by depleting plasma cells and autoantibodies (Alexander et al., 2015).

Mechanism of Action

Target of Action

Desisobutyl-n-butyl Bortezomib primarily targets the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway is essential for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Mode of Action

this compound is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle . It binds to the active site of the threonine hydroxyl group in the β5-subunit . By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, this compound induces a cell cycle arrest during the G2-M phase . The anticancer activity of this compound was largely associated with suppression of the NF-κB signaling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins .

Biochemical Pathways

The inhibition of the 26S proteasome by this compound disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation .

Pharmacokinetics

The pharmacokinetic profile of intravenous this compound is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . This compound is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . This compound has been shown to be a substrate of several cytochrome P450 isoenzymes using in vitro systems .

Result of Action

The antiproliferative, proapoptotic, antiangiogenic, and antitumor activities of this compound result from proteasome inhibition and depend on the altered degradation of a host of regulatory proteins . Exposure to this compound has been shown to stabilize p21, p27, and p53, as well as the proapoptotic Bid and Bax proteins, caveolin-1, and inhibitor κB-α, which prevents activation of nuclear factor κB-induced cell survival pathways .

Action Environment

Moderate or severe hepatic impairment causes an increase in plasma concentrations of this compound . Therefore, patients with moderate or severe hepatic impairment should start at a reduced dose . Because this compound undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes, certain strong cytochrome P450 3A4 inducers and inhibitors can also alter the systemic exposure of this compound .

properties

IUPAC Name

[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGKEQJOTKHQBX-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CCCC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1104011-35-9
Record name N-2-Pyrazinocarbonyl-L-phenylalanine-L-leucine boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104011359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-PYRAZINOCARBONYL-L-PHENYLALANINE-L-LEUCINE BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9283KRR5YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.